(1-Bromo-2,2-dimethoxypropyl)benzene
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Overview
Description
(1-Bromo-2,2-dimethoxypropyl)benzene is an organic compound that features a benzene ring substituted with a bromo group and a 2,2-dimethoxypropyl group. This compound is part of the broader class of benzene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromo-2,2-dimethoxypropyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2,2-dimethoxypropylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric bromide (FeBr₃) . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of catalyst and reaction parameters is crucial to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: (1-Bromo-2,2-dimethoxypropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to remove the bromo group.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as the Suzuki reaction to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Major Products:
Substitution: Products depend on the nucleophile used, such as phenols or ethers.
Oxidation: Corresponding alcohols or ketones.
Reduction: Dehalogenated benzene derivatives.
Scientific Research Applications
(1-Bromo-2,2-dimethoxypropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Bromo-2,2-dimethoxypropyl)benzene involves its interaction with various molecular targets. The bromo group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The benzene ring provides a stable aromatic system that can participate in various electrophilic and nucleophilic reactions . The 2,2-dimethoxypropyl group can influence the compound’s reactivity and solubility, affecting its overall behavior in chemical and biological systems .
Comparison with Similar Compounds
Bromobenzene: Similar structure but lacks the 2,2-dimethoxypropyl group.
2,2-Dimethoxypropylbenzene: Lacks the bromo group, making it less reactive in substitution reactions.
Phenylmagnesium Bromide: A Grignard reagent used in similar synthetic applications but with different reactivity.
Uniqueness: (1-Bromo-2,2-dimethoxypropyl)benzene is unique due to the presence of both the bromo and 2,2-dimethoxypropyl groups, which confer distinct reactivity and properties. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various fields .
Properties
CAS No. |
64723-41-7 |
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Molecular Formula |
C11H15BrO2 |
Molecular Weight |
259.14 g/mol |
IUPAC Name |
(1-bromo-2,2-dimethoxypropyl)benzene |
InChI |
InChI=1S/C11H15BrO2/c1-11(13-2,14-3)10(12)9-7-5-4-6-8-9/h4-8,10H,1-3H3 |
InChI Key |
MRSFGAHZECQZPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)Br)(OC)OC |
Origin of Product |
United States |
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